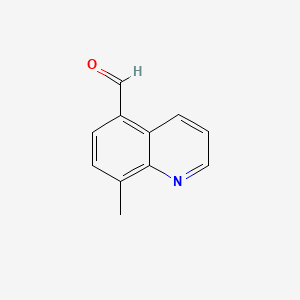

8-Methylquinoline-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Methylquinoline-5-carbaldehyde is a quinoline derivative, characterized by a methyl group at the 8th position and an aldehyde group at the 5th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-5-carbaldehyde typically involves the functionalization of the quinoline ring. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group . Another approach involves the Friedländer synthesis, which combines aniline derivatives with carbonyl compounds under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used to construct the quinoline scaffold .

Análisis De Reacciones Químicas

Types of Reactions: 8-Methylquinoline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol.

Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products:

Oxidation: 8-Methylquinoline-5-carboxylic acid.

Reduction: 8-Methylquinoline-5-methanol.

Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

8-Methylquinoline-5-carbaldehyde has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 8-Methylquinoline-5-carbaldehyde involves its interaction with biological targets such as enzymes and receptors. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, it can act as a chelating agent, binding to metal ions and disrupting metalloprotein functions .

Comparación Con Compuestos Similares

Quinoline: The parent compound, lacking the methyl and aldehyde groups.

8-Methylquinoline: Similar structure but without the aldehyde group.

5-Formylquinoline: Similar structure but without the methyl group.

Uniqueness: 8-Methylquinoline-5-carbaldehyde is unique due to the presence of both the methyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .

Actividad Biológica

8-Methylquinoline-5-carbaldehyde (CAS Number: 1211501-08-4) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It is known to exert its effects through:

- Inhibition of DNA Synthesis : The compound promotes cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death, which is crucial for its antimicrobial properties.

- Binding Interactions : It likely binds to specific enzymes and receptors, influencing cellular signaling pathways and gene expression .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

Biochemical Pathways

This compound participates in several biochemical pathways:

- Antimicrobial Pathways : It has shown efficacy against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

- Anticancer Pathways : Research indicates its potential as an anticancer agent, particularly in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : The compound has been explored for its neuroprotective capabilities, particularly in models of Alzheimer's disease (AD), where it may inhibit amyloid-beta aggregation and enhance metal ion chelation .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against resistant strains. Results demonstrated:

| Pathogen | MIC (mg/mL) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 0.0625 | Standard drug: 0.125 |

| Klebsiella pneumoniae | 0.125 | Standard drug: 0.0625 |

| Pseudomonas aeruginosa | 0.250 | Standard drug: 0.125 |

These findings suggest that the compound may serve as a lead for developing new antibiotics against resistant strains .

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest at G2/M |

| A549 | 18 | Inhibition of proliferation |

These results highlight the compound's potential as a chemotherapeutic agent .

Neuroprotective Activity

The neuroprotective properties were evaluated using models of oxidative stress in neuronal cells. Key observations include:

Propiedades

IUPAC Name |

8-methylquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-4-5-9(7-13)10-3-2-6-12-11(8)10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTHKBNASKENCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C=O)C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679749 |

Source

|

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211501-08-4 |

Source

|

| Record name | 8-Methylquinoline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.